molecular formula C9H13NOS B13580366 5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol

Cat. No.: B13580366
M. Wt: 183.27 g/mol
InChI Key: RQIMUIYLWUQQIJ-UHFFFAOYSA-N
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Description

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyridine ring substituted with a 2-methylpropylsulfanyl group and a hydroxyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol typically involves the introduction of the 2-methylpropylsulfanyl group onto the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)pyridin-3-ol
  • 2-Methylpropylsulfanylbenzene
  • 2-Methylpropylsulfanylpyridine

Uniqueness

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for research and development .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

5-(2-methylpropylsulfanyl)pyridin-3-ol

InChI

InChI=1S/C9H13NOS/c1-7(2)6-12-9-3-8(11)4-10-5-9/h3-5,7,11H,6H2,1-2H3

InChI Key

RQIMUIYLWUQQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CN=CC(=C1)O

Origin of Product

United States

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